molecular formula C12H8ClNOS B12624749 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- CAS No. 918107-90-1

3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-

Cat. No.: B12624749
CAS No.: 918107-90-1
M. Wt: 249.72 g/mol
InChI Key: RQNISIYIEHFPOE-UHFFFAOYSA-N
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Description

3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is a chemical compound belonging to the isothiazolone family. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industries. This particular compound is characterized by the presence of a 5-chloro substituent and a 4-ethynylphenylmethyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 4-ethynylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.

    Biology: Studied for its antimicrobial properties, it is used in experiments to understand its mechanism of action against various microorganisms.

    Industry: Employed as a preservative in products such as paints, coatings, and personal care items to prevent microbial growth.

Mechanism of Action

The antimicrobial activity of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is primarily due to its ability to disrupt the cellular processes of microorganisms. The compound targets essential enzymes and proteins, leading to the inhibition of cell wall synthesis, protein synthesis, and DNA replication. The presence of the 5-chloro and 4-ethynylphenylmethyl groups enhances its binding affinity to these molecular targets, making it highly effective against a broad spectrum of microbes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
  • 2-methyl-4-isothiazolin-3-one (MIT)
  • 1,2-benzisothiazolin-3-one (BIT)

Uniqueness

Compared to other isothiazolones, 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- exhibits enhanced antimicrobial activity due to the presence of the ethynyl group, which increases its lipophilicity and facilitates better penetration into microbial cells. Additionally, the 5-chloro substituent contributes to its stability and resistance to degradation, making it a more potent and durable antimicrobial agent.

Properties

CAS No.

918107-90-1

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

5-chloro-2-[(4-ethynylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H8ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h1,3-7H,8H2

InChI Key

RQNISIYIEHFPOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl

Origin of Product

United States

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